molecular formula C6H11NO3 B11922208 1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol

1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol

Cat. No.: B11922208
M. Wt: 145.16 g/mol
InChI Key: AHSVQHFSTCWGTF-UHFFFAOYSA-N
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Description

1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol (CAS 400820-21-5) is a spirocyclic heterocycle of significant interest in organic and medicinal chemistry research. This compound features a unique structure where a pyrrolidine ring and a 1,3-dioxolane ring are connected at a central spiro carbon atom, creating a rigid, three-dimensional scaffold . This rigidity is highly valuable in drug discovery, as it can lead to enhanced selectivity and improved pharmacological profiles when incorporated into larger molecules . The molecular formula is C6H11NO3, and it has a calculated molecular weight of 145.16 g/mol . The presence of both nitrogen and oxygen heteroatoms in its structure allows for hydrogen bonding, which can influence the compound's solubility and reactivity . Spirocyclic structures akin to this one are recognized as privileged scaffolds in medicinal chemistry. Research into related 1-azaspiro[4.4]nonane derivatives highlights their presence in biologically active compounds, including Cephalotaxus alkaloids, which have shown potent antiproliferative activities against cancer cells . As such, this compound serves as a versatile and valuable building block for the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs), and is used in the exploration of novel therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. REFERENCES FOR PROPERTIES & RESEARCH APPLICATIONS: • ChemBlink: Compound Basic Identification & Properties • BenchChem: Significance of Spirocyclic Scaffolds & Structural Uniqueness • ACS Publications: Research on 1-Azaspiro[4.4]nonane Biological Activity

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

7-hydroxy-1,4-dioxa-7-azaspiro[4.4]nonane

InChI

InChI=1S/C6H11NO3/c8-7-2-1-6(5-7)9-3-4-10-6/h8H,1-5H2

InChI Key

AHSVQHFSTCWGTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12OCCO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dioxaspiro[4.4]nonane with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name CAS Number Molecular Weight Key Features Applications Evidence Source
1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol 109459-57-6 144.17 Hydroxyl group at position 7; 4.4 spiro system HCV inhibitor (GSK2336805)
7-Methyl-1,4-dioxa-7-azaspiro[4.5]decane N/A N/A 4.5 spiro system; methyl group at position 7 Dopamine agonist
1,4-Dithia-7-azaspiro[4.4]nonane 1003-80-1 161.29 Sulfur replaces oxygen in dioxolane ring Unknown (structural studies)
2-(1,4-dioxa-7-azaspiro[4.4]nonan-6-yl)acetic acid 904227-92-5 187.19 Acetic acid substituent at position 6 Potential conjugation or salt formation
1,4-Dioxa-7-azaspiro[4.4]nonane (parent) 176-33-0 129.16 No hydroxyl group; simpler structure Building block in drug discovery
Methyl (S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate 66682-58-4 187.20 Ester group at position 8; chiral center Prodrug potential

Key Differences and Implications

Ring Size and Heteroatom Variations

  • Spiro[4.4] vs. Spiro[4.5] Systems : The 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane () has a larger spiro system (4.5), which alters spatial constraints and may enhance binding to dopamine receptors compared to the 4.4 system in the target compound .
  • Sulfur Substitution: Replacing oxygen with sulfur in 1,4-dithia-7-azaspiro[4.4]nonane increases molecular weight (161.29 vs.

Functional Group Modifications

  • Hydroxyl Group: The hydroxyl group in this compound enables hydrogen bonding, critical for its antiviral activity in GSK2336805. Its absence in the parent compound (CAS 176-33-0) reduces polarity and likely limits biological activity .
  • Ester and Carboxylic Acid Derivatives: Methyl (S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate () and the acetic acid derivative () introduce functional groups that enhance solubility or enable prodrug strategies, broadening pharmacological utility .

Pharmacological Activity

  • Antiviral vs. Dopaminergic Activity: While the target compound is optimized for HCV inhibition, the 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane derivatives () exhibit dopamine agonist activity, illustrating how minor structural changes redirect therapeutic application .

Research Findings and Data

  • GSK2336805: In vitro studies show that the spiroketalpyrrolidine motif in GSK2336805 achieves 10-fold higher potency against HCV GT1b mutants (EC₅₀ = 0.3 nM) compared to daclatasvir (EC₅₀ = 3 nM). This underscores the importance of the 1,4-dioxa-7-azaspiro[4.4]nonane core in evading resistance .
  • Spiro[4.5]decane Derivatives : Alkylation of the pyrrolidine enamine in 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes yields compounds with submicromolar affinity for dopamine receptors, demonstrating the scaffold’s versatility .

Biological Activity

1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol, a bicyclic compound characterized by its unique spirocyclic structure, has garnered attention for its potential biological activities. The compound's molecular formula is C₆H₁₁N₁O₂, indicating the presence of nitrogen and oxygen, which contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The structural features of this compound include:

  • Dioxane and Azaspiro Framework : This unique combination affects the compound's chemical behavior and biological interactions.
  • Molecular Weight : 129.16 g/mol
  • CAS Number : 176-33-0

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antifungal Properties : The compound exhibits antifungal activity against various fungal strains, making it a candidate for therapeutic applications in treating fungal infections.
  • Binding Affinities : Interaction studies have shown that this compound can bind to various biological targets, influencing their activity and potentially modulating physiological processes.
  • Potential in Drug Development : Its structural characteristics suggest potential as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.

Research Findings

Several studies have explored the biological activities of this compound:

Case Study: Antifungal Activity

In a study examining the antifungal properties of various spirocyclic compounds, this compound demonstrated significant inhibitory effects against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antifungal agents.

The mechanism by which this compound exerts its antifungal effects appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis, critical for maintaining fungal cell structure and function.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-Azaspiro[4.5]decaneSimilar azaspiro frameworkLarger ring system leading to different properties
2-Oxoazabicyclo[3.3.0]octaneBicyclic structure with nitrogenExhibits distinct reactivity patterns
SynerazolAntifungal agent with a related spiro structureSpecific therapeutic applications

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

  • Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
  • Functional Group Modifications : Introducing specific substituents to enhance biological activity.

Q & A

Q. What are the key structural identifiers and purity standards for 1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol in research settings?

The compound is identified by its IUPAC name, molecular formula (C₆H₁₁NO₂), and CAS number (176-33-0) . Commercial suppliers typically provide ≥95% purity for research-grade material, with storage recommendations at room temperature in airtight containers to prevent degradation . Note that molecular weight discrepancies (e.g., 129.16 g/mol vs. 144.17 g/mol) may arise from derivatives or salts, necessitating verification via mass spectrometry .

Q. How can researchers validate the identity of synthesized this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy to confirm spirocyclic structure and proton environments.
  • FT-IR to verify functional groups (e.g., hydroxyl, ether).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .
    Cross-referencing with PubChem data (InChI key, SMILES) is critical for structural validation .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound?

Key steps include:

  • Cyclization reactions under controlled pH and temperature to form the spirocyclic core.
  • Catalytic systems (e.g., acid/base catalysts) to enhance ring closure efficiency.
  • Purification via column chromatography using polar/non-polar solvent gradients to isolate the product from byproducts .
    For derivatives, nucleophilic substitution (e.g., amines, thiols) under basic conditions can introduce functional groups .

Q. How should researchers address contradictions in physicochemical data (e.g., molecular weight, density)?

Discrepancies often arise from:

  • Derivatization (e.g., hydrochloride salts altering molecular weight).
  • Measurement techniques (e.g., gas vs. liquid density methods).
    Resolution strategy :
  • Compare data across multiple databases (PubChem, EPA reports) .
  • Replicate experiments using standardized protocols (e.g., ASTM methods for density measurement) .

Q. What are the methodological considerations for studying the compound’s biological activity?

  • In vitro assays : Prioritize cytotoxicity screening (e.g., MTT assay) due to the compound’s unknown toxicity profile .
  • Derivative libraries : Synthesize analogs via substitution (e.g., introducing benzamide or carbonyl groups) to explore structure-activity relationships .
  • Ethical compliance : Adhere to guidelines prohibiting human/animal testing unless explicitly approved for regulated biomedical studies .

Safety and Regulatory Compliance

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Chemical-resistant gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers ensure regulatory compliance in environmental toxicity studies?

  • Follow EPA guidelines for literature searches and data inclusion, focusing on ecotoxicology endpoints (e.g., aquatic toxicity) .
  • Use computational tools (e.g., QSAR models) to predict biodegradation and bioaccumulation potential in lieu of missing experimental data .

Advanced Applications

Q. What role does this compound play in drug discovery, particularly for CNS targets?

The spirocyclic structure mimics bioactive scaffolds in neuraminidase inhibitors and GPCR modulators. Derivatives with pyrazinyl or benzamide groups (e.g., N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide) show promise in preclinical models for Parkinson’s disease .

Q. How can computational chemistry enhance the design of this compound derivatives?

  • Molecular docking : Screen derivatives against target proteins (e.g., monoamine oxidases).
  • DFT calculations : Optimize reaction pathways for synthesizing enantiomerically pure forms .

Data Gaps and Future Directions

Q. What are the prioritized data needs identified by regulatory agencies?

  • Toxicokinetics : Absorption/distribution profiles in mammalian models .
  • Environmental fate : Long-term persistence in aquatic systems .

Q. How can interdisciplinary collaboration address these gaps?

  • Partner with computational toxicologists to model in silico ADMET properties.
  • Engage synthetic chemists to develop greener synthesis routes (e.g., solvent-free cyclization) .

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